1-tert-butyl-4-iodo-1H-pyrazole

Description

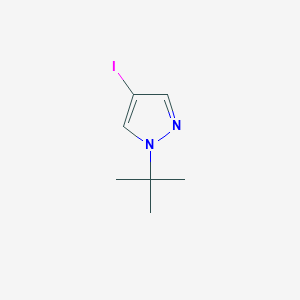

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBPKSWLKACLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277529 | |

| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-41-1 | |

| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profile of 1 Tert Butyl 4 Iodo 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgresearchgate.net 1-tert-butyl-4-iodo-1H-pyrazole is an excellent substrate for a variety of these transformations, leveraging the Pd(0)/Pd(II) catalytic cycle to construct complex molecular architectures. wikipedia.org

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. For 4-iodopyrazoles, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl substituents at the C-4 position. The general reaction involves a palladium catalyst, a base, and a suitable solvent system.

Research on various N-protected 4-iodopyrazoles has demonstrated the feasibility of this transformation. While specific studies focusing exclusively on the 1-tert-butyl derivative are part of a broader body of work, the established protocols for similar substrates are directly applicable. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand. The choice of base and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | Good to Excellent |

| Pd(OAc)₂ (5) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good |

This table presents generalized conditions based on studies of similar 4-iodopyrazole (B32481) substrates. nih.govresearchgate.net

The reaction proceeds with a variety of aryl and heteroaryl boronic acids, tolerating a wide range of functional groups on the coupling partner. The tert-butyl group on the pyrazole (B372694) nitrogen generally remains stable under these conditions.

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole scaffold. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govyoutube.com

Studies on N-protected 4-iodopyrazoles have shown them to be effective substrates for Sonogashira coupling. clockss.org The reaction of this compound with various terminal alkynes proceeds under standard Sonogashira conditions to afford the corresponding 4-alkynylpyrazoles in high yields. Copper-free versions of the Sonogashira reaction have also been developed, which can be advantageous in synthesizing molecules for applications where copper contamination is a concern. nih.govnih.gov

Table 2: Conditions for Sonogashira Coupling of N-Protected 4-Iodopyrazoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | High |

| Pd(OAc)₂ | None (Copper-free) | DABCO | DMA | 60 °C | Good to Excellent |

This table summarizes typical conditions used for the Sonogashira coupling of iodopyrazole derivatives. nih.govarkat-usa.org

The reaction tolerates a range of functional groups on the terminal alkyne, including aryl, silyl, and alkyl groups, making it a versatile method for elaborating the pyrazole core. libretexts.org

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction provides a means to directly alkenylate the C-4 position of the pyrazole ring.

The Heck-Mizoroki reaction of N-protected 4-iodo-1H-pyrazoles has been investigated, showing that these substrates can be successfully coupled with various alkenes. clockss.org The choice of ligand and protecting group on the pyrazole nitrogen can significantly influence the reaction's efficiency. For instance, using tri(o-tolyl)phosphine or triethyl phosphite as a ligand can lead to high yields of the 4-alkenyl-1H-pyrazole products. clockss.org The reaction generally exhibits high stereoselectivity, predominantly forming the E-isomer of the resulting alkene.

Table 3: Heck-Mizoroki Reaction of N-Protected 4-Iodo-1H-pyrazole with Methyl Acrylate

| N-Protecting Group | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of (E)-alkene (%) |

|---|---|---|---|---|---|

| Trityl | P(OEt)₃ (4) | Et₃N | DMF | 100 | 95 |

| Benzyl | P(OEt)₃ (4) | Et₃N | DMF | 100 | 81 |

Data adapted from a study on the Heck-Mizoroki reaction of various 1-protected-4-iodo-1H-pyrazoles. clockss.org

Coupling partners such as tert-butyl acrylate and methyl vinyl ketone have proven to be effective, affording the corresponding products in high yields. clockss.org However, reactions with certain styrenes may result in lower yields under similar conditions. clockss.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer a complementary approach to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. These reactions often utilize less expensive catalysts and can provide different reactivity patterns.

The direct introduction of an alkoxy group at the C-4 position of the pyrazole ring can be achieved through copper-catalyzed C-O coupling reactions. This transformation is a valuable method for synthesizing 4-alkoxypyrazoles, which are present in various biologically active molecules. nih.gov

A CuI-catalyzed coupling protocol has been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with a range of alcohols. nih.govnih.govsemanticscholar.org The optimal conditions often involve using copper(I) iodide as the catalyst, a phenanthroline-based ligand, and a strong base like potassium tert-butoxide. The reactions are frequently accelerated by microwave irradiation. nih.gov

Table 4: Optimized Conditions for CuI-Catalyzed C-4 Alkoxylation of 4-Iodopyrazoles

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Conditions |

|---|

Conditions established for the efficient alkoxylation of various N-substituted 4-iodopyrazoles. nih.govnih.gov

This methodology has been successfully applied to a variety of primary, secondary, and benzylic alcohols, demonstrating the broad scope of the transformation. nih.govsemanticscholar.org

Beyond C-O bond formation, copper catalysts can mediate other important transformations at the C-4 position of iodopyrazoles. While C-O coupling is a prominent example, copper-catalyzed methods are also widely used for C-N and C-S bond formation (Ullmann condensation). These reactions typically involve coupling the aryl iodide with amines or thiols. The conditions are often similar to those used for alkoxylation, employing a copper(I) source, a ligand, and a base. The specific choice of ligand and reaction parameters can be tailored to optimize the formation of the desired C-N or C-S bond. These transformations further highlight the utility of this compound as a versatile intermediate in the synthesis of diverse heterocyclic structures. nih.gov

Reactions with Organometallic Reagents

The C4-iodo bond in the pyrazole ring can be converted into a carbon-nucleophile by reaction with organometallic reagents, enabling the formation of new carbon-carbon bonds.

While specific studies on the Grignard reaction of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous N-substituted 4-iodopyrazoles provides valuable insight. For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is known to be readily converted into its corresponding Grignard reagent through reaction with alkyl magnesium bromides. arkat-usa.orgresearchgate.net This pyrazole-based Grignard reagent can then be used to synthesize derivatives such as 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.orgresearchgate.net

This transformation suggests that this compound could likely undergo a similar iodine-magnesium exchange to form a pyrazol-4-yl Grignard reagent. However, the steric bulk of the N-tert-butyl group compared to the N-ethoxyethyl group might influence the reaction kinetics, potentially requiring more forcing conditions to achieve the exchange.

Halogen-lithium exchange is a powerful tool for the functionalization of heterocyclic compounds. Research on related pyrazole systems demonstrates the feasibility of this approach. For example, N-protected bromopyrazoles can undergo regioselective bromine-lithium exchange. Specifically, 4-bromo-1-phenylsulphonylpyrazole can be selectively metallated at the 5-position using phenyl-lithium, and the resulting lithiated species can be trapped with various electrophiles. rsc.org Similarly, the N-vinyl protecting group has been shown to facilitate regioselective bromine-lithium exchange at the C5 position of 3,4,5-tribromo-1-vinylpyrazole. nih.gov

These examples highlight that the N-substituent plays a critical role in directing the site of lithiation. In the case of this compound, two primary pathways could be envisioned:

Iodine-Lithium Exchange: Reaction with an organolithium reagent (e.g., n-butyllithium) at low temperature would likely lead to a rapid exchange at the C4 position, replacing the iodine atom to form 1-tert-butyl-1H-pyrazol-4-yl-lithium. This species could then be quenched with an electrophile to introduce a new substituent at the C4 position.

Directed Lithiation (Deprotonation): Some N-substituents can direct lithiation to an adjacent position. However, the bulky and non-coordinating nature of the tert-butyl group makes it a poor directing group. Therefore, direct deprotonation at the C5 position is less probable compared to the iodine-lithium exchange pathway.

Nucleophilic Aromatic Substitution on Iodopyrazole Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. The mechanism typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. youtube.comyoutube.com

For an iodopyrazole scaffold like this compound, several factors make a classical SNAr reaction challenging:

Electron-Rich Ring: The pyrazole ring is an electron-rich aromatic system, which is inherently deactivated towards nucleophilic attack. nih.gov

Lack of Activating Groups: The substrate lacks strong electron-withdrawing groups (such as a nitro group) on the ring, which are generally necessary to stabilize the negative charge in the Meisenheimer complex intermediate. youtube.com

Leaving Group Ability: In the context of SNAr, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I for the rate-determining nucleophilic attack step, because the more electronegative halogen polarizes the C-X bond more effectively. youtube.com

While recent studies have shown that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, the electronic requirements remain a significant barrier for unactivated substrates. nih.govrsc.org Therefore, direct displacement of the iodo group by a nucleophile on this compound is expected to be unfavorable under standard SNAr conditions. Such transformations would likely require transition-metal catalysis (e.g., Buchwald-Hartwig amination) to proceed efficiently.

Functional Group Interconversions and Derivatization of the Iodo Substituent

The C4-iodo bond is an excellent functional handle for a wide array of palladium-catalyzed cross-coupling reactions, which represent the most important route for the derivatization of this scaffold. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in the key oxidative addition step of these catalytic cycles. mdpi.com

Key cross-coupling reactions include:

Heck-Mizoroki Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they successfully react with various alkenes, such as styrene and tert-butyl acrylate, to yield the corresponding 4-alkenyl-1H-pyrazoles. clockss.org The choice of N-protecting group was found to be important, with the trityl group proving effective. clockss.org The N-tert-butyl group in the title compound is expected to be compatible with these conditions.

Table 1: Examples of Heck-Mizoroki Reactions with 1-Trityl-4-iodopyrazole Data extracted from studies on an analogous N-protected 4-iodopyrazole. clockss.org

| Alkene Partner | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 95 |

| tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 90 |

| Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 85 |

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. organic-chemistry.orglibretexts.org The Suzuki coupling is noted for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org The reaction has been successfully applied to various pyrazole halides, including unprotected N-H pyrazoles, demonstrating its broad utility for this class of heterocycles. rsc.orgnih.govdrpress.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 4-Iodopyrazole Derivatization

| Reaction Name | Coupling Partner | Key Reagents | Resulting Structure |

|---|---|---|---|

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd catalyst, Base | 4-Alkenylpyrazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Base | 4-Alkynylpyrazole |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd catalyst, Base | 4-Aryl/Vinylpyrazole |

Influence of the tert-butyl Group on Reactivity and Selectivity

The tert-butyl group attached to the N1 position of the pyrazole ring is not merely a placeholder; its steric and electronic properties significantly influence the molecule's reactivity.

Steric Effects: The tert-butyl group is one of the most sterically demanding alkyl groups. Its bulk can hinder the approach of reagents to the adjacent N2 and C5 positions of the pyrazole ring. This steric shielding could:

Influence the regioselectivity of reactions like lithiation, potentially disfavoring deprotonation at the C5 position.

Affect the coordination of the pyrazole to a metal center in catalytic cycles. The steric hindrance may alter the geometry of the transition state or slow down reaction rates compared to less bulky N-substituents. nih.gov

Impact the conformational orientation of substituents introduced at the C5 position.

Electronic Effects: As an alkyl group, the tert-butyl substituent acts as a weak electron-donating group through induction. This effect increases the electron density of the pyrazole ring system. This heightened electron density:

Further deactivates the ring towards nucleophilic attack, reinforcing the low reactivity in SNAr reactions.

May slightly increase the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, as a more electron-rich aryl iodide can be more reactive in this step.

Modifies the electronic properties of the pyrazole ring when it acts as a ligand in coordination complexes, making it a slightly stronger electron donor compared to an N-phenyl or N-H pyrazole. researchgate.net

Role As a Versatile Building Block in Complex Molecular Architectures and Materials

Precursor in Heterocyclic Synthesis

The unique combination of substituents in 1-tert-butyl-4-iodo-1H-pyrazole makes it an excellent starting material for the construction of more elaborate heterocyclic systems. The reactivity of the C-I bond allows for its conversion into other functional groups, which can then participate in cyclization reactions to form fused pyrazole (B372694) systems or be used to introduce a wide array of functionalities onto the pyrazole core.

While direct examples starting from this compound are not extensively documented, its potential as a precursor for fused pyrazole systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines is significant. The synthesis of these fused systems often relies on pyrazole precursors bearing specific functional groups at the 4 and 5 positions. For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 4-amino- or 4-hydroxy-functionalized pyrazoles. nih.govnih.gov

The 4-iodo group of this compound can be readily converted into an amino group or other functionalities required for these cyclization reactions through established organometallic and cross-coupling methodologies. This strategic functionalization opens a pathway to a diverse range of fused pyrazole derivatives with potential applications in medicinal chemistry and materials science. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown promise as kinase inhibitors for cancer therapy. nih.govrsc.org

General synthetic strategies for pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines that could be adapted for use with derivatives of this compound are outlined below:

Pyrazolo[3,4-b]pyridines: Typically formed by the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent. The reaction proceeds through condensation and subsequent cyclization to form the pyridine (B92270) ring fused to the pyrazole core. mdpi.com

Pyrazolo[3,4-d]pyrimidines: Can be constructed by reacting a 4-amino-5-carboxamidopyrazole with a one-carbon synthon, or by annulation of a pyrimidine (B1678525) ring onto a pre-existing pyrazole. For instance, treatment of 5-amino-4-cyanopyrazoles with formamide (B127407) or other reagents can lead to the formation of the fused pyrimidine ring. ekb.egnih.gov

The versatility of the 4-iodo group allows for its transformation into the necessary functional groups to participate in these and other cyclization reactions, highlighting the potential of this compound as a key starting material for these important classes of fused heterocycles.

The C4-iodo substituent of this compound is an excellent handle for introducing a wide range of functional groups, leading to the synthesis of poly-functionalized pyrazole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, are particularly effective for this purpose.

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to produce 1-protected-4-alkenyl-1H-pyrazoles in good yields. clockss.org While the specific use of a tert-butyl protecting group was not detailed, the study demonstrated the successful coupling of 1-trityl-4-iodo-1H-pyrazole with a variety of alkenes. The trityl group, being bulky like the tert-butyl group, suggests that similar reactivity can be expected. The use of P(OEt)3 as a ligand was found to be effective for these coupling reactions. clockss.org

Table 1: Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Various Alkenes

| Entry | Alkene | Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene | 1-Trityl-4-styryl-1H-pyrazole | 95 |

| 2 | 4-Methylstyrene | 4-(4-Methylstyryl)-1-trityl-1H-pyrazole | 90 |

| 3 | 4-Methoxystyrene | 4-(4-Methoxystyryl)-1-trityl-1H-pyrazole | 92 |

| 4 | 4-Chlorostyrene | 4-(4-Chlorostyryl)-1-trityl-1H-pyrazole | 88 |

| 5 | tert-Butyl acrylate | tert-Butyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate | 90 |

| 6 | Methyl vinyl ketone | 4-(1-Trityl-1H-pyrazol-4-yl)but-3-en-2-one | 85 (E/Z mixture) |

| 7 | Acrylonitrile | 3-(1-Trityl-1H-pyrazol-4-yl)acrylonitrile | low yield (E/Z mixture) |

Data sourced from a study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles. clockss.org

These examples demonstrate the feasibility of introducing diverse alkenyl substituents at the C4 position of the pyrazole ring, starting from the corresponding 4-iodo derivative. The resulting poly-functionalized pyrazoles can serve as intermediates for further synthetic transformations or as target molecules with specific electronic or biological properties.

Intermediate in Multi-Step Total Synthesis Approaches

The robust nature of the pyrazole core and the versatile reactivity of the iodo-substituent make this compound and its analogs valuable intermediates in multi-step total synthesis. The 4-iodopyrazole (B32481) moiety can be carried through several synthetic steps and then be transformed at a later stage to complete the synthesis of a complex target molecule.

A notable example is the use of a 4-iodopyrazole derivative in the synthesis of the natural product withasomnine (B158684) and its homologs. nih.govresearchgate.netsemanticscholar.org Although the specific protecting group used in this synthesis was a trityl group, the principle of using a 4-iodopyrazole as a key intermediate is directly applicable. The synthesis involved a copper(I)-catalyzed coupling reaction between the 4-iodopyrazole and an alcohol to form a 4-alkoxypyrazole, which was a crucial intermediate in the synthetic route. nih.govresearchgate.netsemanticscholar.org

Table 2: Synthesis of Withasomnine Homologs via CuI-Catalyzed Coupling of a 4-Iodopyrazole Derivative

| Alcohol | Product (4-Alkoxypyrazole) | Application |

|---|---|---|

| Allyl alcohol | 4-Allyloxy-1-trityl-1H-pyrazole | Intermediate for Withasomnine synthesis |

| Homoallyl alcohol | 4-(But-3-en-1-yloxy)-1-trityl-1H-pyrazole | Intermediate for Homo-withasomnine synthesis |

| Pent-4-en-1-ol | 4-(Pent-4-en-1-yloxy)-1-trityl-1H-pyrazole | Intermediate for Bis-homo-withasomnine synthesis |

Data adapted from syntheses of withasomnine and its homologs. nih.govresearchgate.netsemanticscholar.org

This synthetic strategy highlights the utility of 4-iodopyrazoles as key building blocks in the construction of complex natural product analogs. The tert-butyl group in this compound offers a stable protecting group that can withstand a variety of reaction conditions, making it a potentially superior choice for such multi-step syntheses.

Incorporation into Supramolecular Assemblies and Crystal Engineering

The presence of both a halogen atom and a pyrazole ring in this compound makes it a promising candidate for the design of supramolecular assemblies through halogen and hydrogen bonding interactions. Crystal engineering with pyrazole derivatives has been extensively studied, revealing their capacity to form predictable and robust supramolecular motifs.

The iodine atom at the C4 position of this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Studies on the crystal structure of 4-iodo-1H-pyrazole have provided insights into the potential halogen bonding interactions. ekb.eg In the solid state, 4-iodo-1H-pyrazole forms catemeric chains driven by N-H···N hydrogen bonds. While distinct halogen bonds were not the primary packing force in this specific structure, the potential for such interactions is evident. The introduction of a bulky tert-butyl group at the N1 position would likely disrupt the N-H···N hydrogen bonding network seen in the parent compound, potentially favoring the formation of halogen-bonded assemblies. The tert-butyl group would sterically shield one face of the pyrazole ring, influencing the directionality of intermolecular interactions and potentially leading to novel supramolecular architectures.

While the N1-tert-butyl group in this compound precludes the formation of the common N-H···N hydrogen bonds that dominate the crystal structures of many 1H-pyrazoles, other hydrogen bonding interactions are still possible. ekb.eg The pyrazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors.

In the presence of suitable hydrogen bond donors, such as co-formers or solvents, the nitrogen atoms of the pyrazole ring in this compound can participate in the formation of hydrogen-bonded networks. The interplay between these weaker hydrogen bonds and the aforementioned halogen bonds could lead to the formation of complex and interesting supramolecular structures. The ability to fine-tune these interactions by modifying substituents on the pyrazole ring makes these compounds attractive targets for crystal engineering and the development of new materials with desired solid-state properties.

Scaffold in Design of Ligands for Coordination Chemistry

The compound this compound serves as a foundational scaffold in the design of specialized ligands for coordination chemistry. Its unique combination of a bulky tert-butyl group, a reactive iodo substituent, and the versatile pyrazole core allows for the construction of complex molecular architectures and materials. The tert-butyl group provides steric hindrance, influencing the coordination geometry around a metal center and enhancing the stability of the resulting complexes. The iodo group, on the other hand, offers a reactive site for further functionalization, enabling the creation of a diverse array of multidentate and multifunctional ligands.

The pyrazole ring itself is a well-established coordinating moiety, capable of binding to metal ions through its nitrogen atoms in various modes. This inherent coordinating ability, coupled with the tunable steric and electronic properties afforded by the tert-butyl and iodo substituents, makes this compound a valuable building block for chemists seeking to develop novel ligands with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Detailed research into the direct use of this compound as a primary ligand in coordination complexes is not extensively documented in publicly available literature. However, the principles of ligand design and the known reactivity of iodo-substituted pyrazoles suggest a significant potential for its application. The iodo-group can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new coordinating groups. This functionalization allows for the synthesis of ligands with varying denticity and electronic properties.

For instance, the introduction of another N-heterocycle, like a pyridine or another pyrazole, via a cross-coupling reaction would yield a bidentate ligand. The coordination of such a ligand to a metal center would then be influenced by the steric demands of the tert-butyl group, potentially leading to unique coordination geometries and reactivities.

While specific data tables for coordination complexes of this compound are not available due to the lack of published research focusing directly on this compound as a ligand, the following table illustrates the potential for ligand synthesis starting from this scaffold.

Table 1: Potential Ligand Modifications of this compound

| Reaction Type | Reactant | Resulting Ligand Scaffold | Potential Coordinating Atoms |

| Suzuki Coupling | Phenylboronic acid | 1-tert-butyl-4-phenyl-1H-pyrazole | N (pyrazole) |

| Sonogashira Coupling | Phenylacetylene | 1-tert-butyl-4-(phenylethynyl)-1H-pyrazole | N (pyrazole) |

| Heck Coupling | Styrene | 1-tert-butyl-4-styryl-1H-pyrazole | N (pyrazole) |

| Buchwald-Hartwig Amination | Aniline | N-phenyl-1-(1-tert-butyl-1H-pyrazol-4-yl)aniline | N (pyrazole), N (amine) |

| Stille Coupling | 2-(Tributylstannyl)pyridine | 1-tert-butyl-4-(pyridin-2-yl)-1H-pyrazole | N (pyrazole), N (pyridine) |

The resulting ligands from these transformations could then be used to form a variety of coordination complexes with different transition metals. The properties of these complexes, such as their magnetic behavior, catalytic activity, and photophysical properties, would be highly dependent on the nature of the metal ion and the specific ligand architecture derived from the this compound scaffold.

Further research is needed to fully explore the coordination chemistry of ligands derived from this compound and to characterize the resulting metal complexes. Such studies would undoubtedly contribute to the development of new functional materials and catalysts.

Computational and Theoretical Investigations of 1 Tert Butyl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for elucidating the intricacies of molecular systems. For 1-tert-butyl-4-iodo-1H-pyrazole , DFT calculations can provide a granular view of its electronic landscape and predict its chemical behavior.

Elucidation of Electronic Structure and Reactivity

At the core of understanding a molecule's behavior lies its electronic structure. DFT studies on pyrazole (B372694) derivatives have demonstrated that the nature and position of substituents significantly influence the electron distribution within the heterocyclic ring. mdpi.com For This compound , the bulky tert-butyl group at the N1 position and the electron-withdrawing iodine atom at the C4 position create a unique electronic environment.

Theoretical calculations would likely reveal a significant polarization of the pyrazole ring. The tert-butyl group, being electron-donating, would increase the electron density on the nitrogen atom it is attached to. Conversely, the electronegative iodine atom would draw electron density away from the C4 carbon. This push-pull electronic effect would modulate the aromaticity of the pyrazole ring and influence the energies of its frontier molecular orbitals (HOMO and LUMO). The calculated HOMO-LUMO energy gap is a critical parameter for predicting the molecule's reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate various reactivity descriptors, such as electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. These maps would likely highlight the nitrogen atoms as centers of negative potential (nucleophilic sites) and the regions around the iodine and hydrogen atoms as areas of positive potential (electrophilic sites).

Prediction of Reaction Pathways and Mechanisms

Building upon the understanding of electronic structure, DFT calculations can be instrumental in predicting the most probable pathways and transition states for reactions involving This compound . For instance, in reactions like nucleophilic aromatic substitution or cross-coupling reactions, where the iodine atom is a leaving group, DFT can model the energy profiles of different mechanistic routes.

Computational studies on similar substituted pyrazoles have shown that the regioselectivity of reactions is heavily dependent on the electronic nature of the substituents. mdpi.com In the case of This compound , theoretical models could predict whether a reaction is likely to proceed via a concerted mechanism or a stepwise pathway involving charged intermediates. By calculating the activation energies for different potential transition states, researchers can identify the most energetically favorable reaction mechanism.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its reactivity and physical properties. For This compound , molecular modeling and conformational analysis are crucial for understanding the steric influence of the bulky tert-butyl group.

The rotation around the N1-C(tert-butyl) bond is a key conformational feature. Molecular mechanics and DFT calculations can be used to map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. It is expected that the tert-butyl group will adopt a staggered conformation relative to the pyrazole ring to minimize steric hindrance.

Understanding the preferred conformation is vital as it dictates the accessibility of different reactive sites on the pyrazole ring. For example, the orientation of the tert-butyl group could shield one face of the pyrazole ring, influencing the approach of incoming reagents.

Analysis of Substituent Effects on Reactivity and Spectroscopic Properties

The combined influence of the tert-butyl and iodo substituents on the reactivity and spectroscopic characteristics of the pyrazole core is a key area of theoretical investigation.

From a spectroscopic standpoint, DFT is a valuable tool for predicting and interpreting NMR and infrared (IR) spectra. Theoretical studies on 4-halogenated-1H-pyrazoles have shown a correlation between the electronegativity of the halogen substituent and the chemical shifts in ¹H NMR spectra, as well as the N-H stretching frequencies in IR spectra. While This compound lacks an N-H bond, similar principles apply. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for this molecule, and these theoretical values can be compared with experimental data to validate the computational model. The calculations would likely show a downfield shift for the proton at the C5 position due to the deshielding effect of the adjacent iodine atom.

Below is a table summarizing the expected impact of the substituents on the properties of the pyrazole ring based on general principles of organic chemistry, which would be quantifiable through specific DFT calculations.

| Property | Effect of 1-tert-butyl Group | Effect of 4-iodo Group | Combined Effect on this compound |

| Electron Density | Increases electron density at N1 | Decreases electron density at C4 | Creates a polarized ring system |

| Reactivity | Steric hindrance may reduce reactivity | Acts as a leaving group, enabling substitutions | A balance of electronic and steric factors will govern reactivity |

| ¹H NMR Chemical Shifts | Shielding effect on nearby protons | Deshielding effect on adjacent protons | Specific shifts would be predictable via DFT |

| ¹³C NMR Chemical Shifts | Shielding effect on N1-attached carbons | Deshielding effect on C4 | Specific shifts would be predictable via DFT |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-tert-butyl-4-iodo-1H-pyrazole, ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the tert-butyl group and the pyrazole (B372694) ring. The tert-butyl protons would likely appear as a sharp singlet in the upfield region (around 1.4-1.6 ppm) due to the nine equivalent protons and the absence of adjacent protons to couple with. The protons on the pyrazole ring, at positions 3 and 5, would appear as two distinct singlets in the downfield aromatic region (typically 7.0-8.0 ppm). Their specific chemical shifts would be influenced by the electronic effects of the iodine atom and the tert-butyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group. Additionally, distinct signals for the three carbon atoms of the pyrazole ring would be observed. The carbon atom bonded to the iodine (C4) would exhibit a chemical shift significantly influenced by the heavy atom effect of iodine. The other two pyrazole carbons (C3 and C5) and the carbons of the tert-butyl group would also have predictable chemical shift ranges.

Hypothetical ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ | ~1.5 | s |

| Pyrazole H-3 | ~7.5 | s |

Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~30 |

| C (CH₃)₃ | ~60 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~95 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₁IN₂).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways could involve the loss of the tert-butyl group or the iodine atom.

Expected HRMS Data

| Ion | Calculated m/z |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. If single crystals of this compound could be grown, this technique would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would confirm the planar geometry of the pyrazole ring and the tetrahedral arrangement of the tert-butyl group. It would also provide the exact bond distances for the C-I, C-N, N-N, and C-C bonds. Analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound. While the structure of the related 4-iodo-1H-pyrazole has been reported to form catemeric chains through hydrogen bonding, the bulky tert-butyl group in this compound would likely lead to a different packing motif.

Hypothetical Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show absorption bands corresponding to the C-H stretching and bending vibrations of the tert-butyl group and the pyrazole ring. The C-N and N-N stretching vibrations of the pyrazole ring would also give rise to characteristic bands. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Expected Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (tert-butyl) | 2950-2850 | 2950-2850 |

| C-H bend (tert-butyl) | 1470-1450, 1390-1365 | 1470-1450, 1390-1365 |

| C=N stretch (pyrazole) | ~1550 | ~1550 |

| C-N stretch (pyrazole) | ~1300 | ~1300 |

Future Research Trajectories and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 1-tert-butyl-4-iodo-1H-pyrazole and its derivatives. While established methods for creating iodinated pyrazoles exist, a shift towards sustainable practices is anticipated. Key areas of focus will include:

Transition-Metal-Free Synthesis: Inspired by recent advancements, research could explore protocols that avoid transition-metal catalysts and external oxidants. A potential approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which has been shown to proceed under catalyst-free conditions for other pyrazole (B372694) systems. nih.gov

Temperature-Controlled Divergent Synthesis: A promising strategy involves using temperature as the primary control element to direct reaction pathways, potentially allowing for the selective synthesis of different pyrazole isomers from common starting materials without the need for catalysts. nih.gov This method has been successfully applied to other pyrazole syntheses using green solvents like ethanol (B145695). nih.gov

Flow Chemistry and Process Optimization: For large-scale production, moving from batch processing to continuous flow chemistry could offer superior control over reaction parameters, improve safety, and increase yield. Optimizing processes, such as the robust, multi-kilogram scale synthesis developed for the related intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine, will be crucial for industrial applications. researchgate.net This includes refining steps like nucleophilic aromatic substitution and subsequent iodination of the pyrazole core. researchgate.net

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Precedent |

| Catalyst-Free Cyclization | Avoids transition metals and oxidants. | Reduced cost, lower toxicity, easier purification. | Divergent synthesis of pyrazoles via electrophilic cyclization. nih.gov |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and process control. | General trend in pharmaceutical manufacturing. |

| Optimized Iodination | Use of efficient iodinating agents on a pre-formed pyrazole ring. | High regioselectivity and yield. | Synthesis of key intermediates for pharmaceuticals. researchgate.net |

Exploration of Expanded Reactivity Profiles under Green Chemistry Conditions

The iodo-group at the C4 position of the pyrazole ring is a key functional handle for a variety of transformations, most notably cross-coupling reactions. Future work will focus on expanding the repertoire of these reactions under green chemistry principles.

Greener Cross-Coupling Reactions: While Sonogashira cross-coupling of iodo-pyrazole derivatives is well-established for creating carbon-carbon bonds researchgate.net, future efforts will aim to make these processes more sustainable. This could involve using lower loadings of palladium catalysts, developing highly-active and recyclable catalyst systems, or exploring alternative energy sources like microwave irradiation to shorten reaction times, as demonstrated in other heterocyclic syntheses. researchgate.net

Solvent-Free Reactions: The use of solvent-free reaction conditions, which has been shown to be effective for the synthesis of other substituted pyrazoles, presents a significant opportunity for greening the derivatization of this compound. mdpi.com This approach reduces solvent waste and can simplify product purification. mdpi.com

Alternative Coupling Chemistries: Beyond palladium-catalyzed reactions, research into other coupling methodologies, such as copper-catalyzed or nickel-catalyzed reactions, could uncover new reactivity patterns and provide access to a wider range of functionalized pyrazole derivatives.

Design of Advanced Materials Incorporating the this compound Moiety

The unique structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The interplay between the sterically bulky tert-butyl group and the halogen-bonding potential of the iodine atom can be exploited to direct the assembly of supramolecular structures.

Crystal Engineering: The study of 4-halogenated-1H-pyrazoles has revealed that they form distinct supramolecular motifs, such as trimers and catemers, driven by hydrogen bonding. mdpi.com Future research will involve a detailed crystallographic analysis of this compound to understand how the bulky tert-butyl group influences these packing arrangements. This knowledge is fundamental to designing crystalline materials with tailored optical or electronic properties.

Liquid Crystals and Polymers: The rigid pyrazole core can be functionalized via the iodo-group to introduce mesogenic units or polymerizable groups. This could lead to the development of novel liquid crystalline materials or conductive polymers where the pyrazole moiety imparts specific electronic and self-assembly characteristics.

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms are excellent coordination sites for metal ions. By first using cross-coupling reactions to add carboxylic acid or other linker functionalities at the 4-position, this compound can be converted into a building block for new MOFs. The tert-butyl group would project into the pores of the framework, influencing the porosity and selective absorption properties of the resulting material.

Applications in Catalysis and Organometallic Chemistry with Pyrazole-Based Ligands

Pyrazole rings are foundational components of many important ligand classes in organometallic chemistry and catalysis. The compound this compound is an ideal precursor for creating a new generation of sterically-demanding ligands.

The synthetic utility of the iodo-group allows for the transformation of the pyrazole core into various ligand architectures. The tert-butyl group provides significant steric hindrance near the metal coordination site, a feature that is often used to control catalyst selectivity and stability.

| Potential Ligand Type | Synthetic Approach | Potential Application |

| Bulky Monodentate Ligands | Direct coordination of the pyrazole nitrogen. | Tuning electronic and steric properties in cross-coupling catalysis. |

| Bidentate "Scorpionate" Analogs | Functionalization at the C4 position with additional donor groups. | Stabilizing transition metal complexes for polymerization or oxidation catalysis. |

| Pincer Ligands | Elaboration from the C4 position to create a rigid, tridentate coordinating framework. | Applications in dehydrogenation, hydrogenation, and small molecule activation. |

Future research will focus on synthesizing these novel ligands and evaluating the catalytic activity of their corresponding metal complexes in a range of important organic transformations.

Computational Approaches for Rational Design of Pyrazole Derivatives

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com For this compound, computational methods can provide critical insights and guide experimental work.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel pyrazole derivatives before they are synthesized. nih.govresearchgate.net This allows researchers to prioritize synthetic targets with the most promising characteristics for materials or biological applications.

Simulating Molecular Behavior: Molecular dynamics (MD) simulations can offer insights into the dynamic behavior and conformational preferences of molecules containing the this compound scaffold. eurasianjournals.comresearchgate.net This is particularly valuable for understanding how these molecules might interact with biological targets or self-assemble into larger structures.

Rational Drug Design: Pyrazole derivatives are present in numerous drugs. nih.gov If a biological target is identified, molecular docking simulations can be employed to predict the binding affinity and orientation of novel derivatives synthesized from this compound, providing a rational basis for designing new therapeutic agents. nih.govresearchgate.net

The integration of these computational approaches will be essential for efficiently exploring the vast chemical space accessible from this versatile building block, ultimately saving time and resources in the laboratory. eurasianjournals.com

Q & A

Q. What are the common synthetic routes for 1-tert-butyl-4-iodo-1H-pyrazole?

The synthesis typically involves iodination of a pre-functionalized pyrazole core. A multi-step approach may include:

- Step 1 : Introduction of the tert-butyl group via alkylation or protection using tert-butyl chloroformate.

- Step 2 : Regioselective iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Key intermediates like tert-butyl 3-iodo-1H-pyrazole-1-carboxylate highlight the importance of protecting groups in regioselective modifications .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H; ~30 ppm for C) and iodine’s electronic effects on aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for CHIN: ~248.98) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and iodine’s position, as seen in related pyrazole derivatives .

Q. What are the common chemical reactions involving this compound?

- Nucleophilic Substitution : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids).

- Deprotection : Removal of the tert-butyl group under acidic conditions (e.g., HCl in dioxane) to generate reactive intermediates .

- Functionalization : Introduction of substituents via palladium-catalyzed reactions, leveraging iodine as a directing group .

Advanced Research Questions

Q. How can researchers optimize iodination regioselectivity in sterically hindered pyrazoles?

- Steric Control : Use bulky directing groups (e.g., tert-butyl) to block undesired positions.

- Temperature Modulation : Lower temperatures (e.g., 0°C) reduce side reactions during iodination .

- Computational Guidance : DFT calculations predict electron density distribution to identify reactive sites, as demonstrated in studies on analogous iodopyrazoles .

Q. How to resolve contradictions in spectroscopic data for iodinated pyrazoles?

- Isotopic Labeling : Use I-labeled analogs to trace substitution patterns.

- 2D NMR : Employ NOESY or HSQC to distinguish overlapping signals caused by iodine’s heavy atom effect .

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate) .

Q. What computational methods are used to study the reactivity of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes in medicinal chemistry studies) .

- Solvent Effects : Use COSMO-RS models to simulate reaction outcomes in polar vs. non-polar solvents .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

- Steric Shielding : Protects the pyrazole ring from unwanted side reactions (e.g., oxidation).

- Electronic Effects : Electron-donating nature enhances iodine’s leaving group ability in substitution reactions.

- Thermal Stability : Bulkiness increases melting points, as observed in related tert-butyl-pyrazole derivatives (e.g., 96–100°C) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow Chemistry : Continuous reactors improve heat transfer and reduce exothermic risks during iodination.

- Catalyst Recycling : Use immobilized palladium catalysts for cross-coupling reactions to reduce costs .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Q. How to assess the biological activity of this compound derivatives?

- In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using cell-based models.

- SAR Studies : Modify the iodine or tert-butyl group to evaluate pharmacophore contributions .

- Metabolic Stability : Use microsomal incubation to predict hepatic clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.